molecular formula C16H18ClN5O2 B2862545 rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one CAS No. 2411184-12-6

rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one

Cat. No.: B2862545
CAS No.: 2411184-12-6
M. Wt: 347.8
InChI Key: KDXDCKQRVVTXNA-SWJBHSALSA-N
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Description

rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one is a complex organic compound with a unique structure that includes a pyrazinyl group, an oxadiazole ring, and a hexahydrocyclopenta[c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloropropanone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: The compound’s unique structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, potentially involving binding to enzymes or receptors. Further research is needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-[(3aR,6aR)-3a-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one is unique due to its combination of structural features, including the hexahydrocyclopenta[c]pyrrole ring and the chloropropanone group. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

1-[(3aR,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-10(17)14(23)22-8-11-3-2-4-16(11,9-22)15-20-13(21-24-15)12-7-18-5-6-19-12/h5-7,10-11H,2-4,8-9H2,1H3/t10?,11-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXDCKQRVVTXNA-SWJBHSALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCC2(C1)C3=NC(=NO3)C4=NC=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1C[C@@H]2CCC[C@@]2(C1)C3=NC(=NO3)C4=NC=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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